URMC-099

Catalog No.
S548948
CAS No.
M.F
C27H27N5
M. Wt
421.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
URMC-099

Product Name

URMC-099

IUPAC Name

3-(1H-indol-5-yl)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C27H27N5

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30)

InChI Key

QKKIWEILHCXECO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3

Solubility

Soluble in DMSO, not in water

Synonyms

URMC099, URMC 099, URMC-099

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3

Description

The exact mass of the compound 3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is 421.22665 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Alzheimer’s Disease Research

The Specific Scientific Field: The research is conducted in the field of Neuroscience, specifically focusing on Alzheimer’s disease .

Comprehensive and Detailed Summary of the Application: URMC-099 is used to facilitate the clearance of amyloid-beta (Aβ), a protein that forms plaques in the brains of individuals with Alzheimer’s disease . The compound is believed to promote endolysosomal protein trafficking and reduce Aβ microglial pro-inflammatory activities .

Detailed Description of the Methods of Application or Experimental Procedures: In the study, four-month-old APP/PS1 mice, a model of Alzheimer’s disease, were administered intraperitoneal URMC-099 injections at a dosage of 10 mg/kg daily for 3 weeks . Brain tissues were then examined using biochemical, molecular, and immunohistochemical tests .

Thorough Summary of the Results or Outcomes Obtained: The administration of URMC-099 resulted in the inhibition of mitogen-activated protein kinase 3/4-mediated activation and attenuation of β-amyloidosis . Importantly, URMC-099 restored synaptic integrity and facilitated hippocampal neurogenesis in the APP/PS1 mice . The compound was found to facilitate Aβ clearance in the brain of the mice .

Reduction of Microgliosis and Blood-Brain Barrier Leakage

The Specific Scientific Field: This research is conducted in the field of Neuroscience, specifically focusing on neuroinflammation and neuroprotection .

Comprehensive and Detailed Summary of the Application: URMC-099 is used to reduce microgliosis and leakage through the blood-brain barrier (BBB) in mice where the tibia was fractured under anesthesia . Microgliosis is a process that involves changes in the morphology and number of microglia, the primary immune cells of the brain and spinal cord. BBB leakage refers to the increased permeability of the BBB, which can lead to harmful substances entering the brain.

Detailed Description of the Methods of Application or Experimental Procedures: In the study, mice were pre-treated with URMC-099 (10 mg/kg i.p. 3x) prior to surgery where the tibia was fractured under anesthesia . The effects on microgliosis and BBB leakage were then assessed.

Thorough Summary of the Results or Outcomes Obtained: The administration of URMC-099 resulted in a reduction of microgliosis and leakage through the BBB in the mice . This suggests that URMC-099 may have potential therapeutic applications in conditions characterized by neuroinflammation and BBB disruption.

HIV-1 Associated Neurocognitive Disorders (HAND)

The Specific Scientific Field: This research is conducted in the field of Neurovirology, specifically focusing on HIV-1 associated neurocognitive disorders (HAND) .

Comprehensive and Detailed Summary of the Application: URMC-099 is used to inhibit the mixed lineage kinase 3 (MLK3) pathway, which is involved in neuroinflammation associated with HIV-1 infection . The compound is believed to reduce the neurotoxic effects of the virus and improve cognitive function .

Detailed Description of the Methods of Application or Experimental Procedures: In the study, mice were infected with EcoHIV, a chimeric HIV-1 that can infect mice, and then treated with URMC-099 . The effects on neuroinflammation and cognitive function were then assessed .

Thorough Summary of the Results or Outcomes Obtained: The administration of URMC-099 resulted in a reduction of neuroinflammation and improvement in cognitive function in the mice . This suggests that URMC-099 may have potential therapeutic applications in conditions characterized by neuroinflammation and cognitive impairment, such as HAND .

URMC-099 is a small-molecule inhibitor specifically targeting mixed-lineage kinases, particularly mixed-lineage kinase 3. It was developed to mitigate neuroinflammation and protect neuronal function in various neurological disorders, including those associated with human immunodeficiency virus infection. The compound is characterized by a pyrrolopyridine scaffold combined with an aryl piperazine side chain, which contributes to its pharmacological properties and ability to penetrate the central nervous system effectively .

URMC-099 functions primarily as an inhibitor of mixed-lineage kinase 3, which is involved in several signaling pathways related to inflammation and cell survival. The compound demonstrates a high degree of selectivity and potency, with IC50 values reported at nanomolar concentrations for its target kinases . Its mechanism of action involves the inhibition of downstream signaling cascades that mediate inflammatory responses in microglia and other immune cells, ultimately preventing neuronal damage .

URMC-099 exhibits significant biological activity in various preclinical models. It has been shown to reduce the production of inflammatory cytokines in microglia exposed to HIV-1 Tat proteins, thereby protecting neuronal architecture from inflammatory damage. In animal studies, URMC-099 administration has resulted in decreased microgliosis and improved cognitive outcomes following neuroinflammatory challenges such as surgery or viral infection . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for treating neurodegenerative diseases and cognitive dysfunctions associated with inflammation .

The synthesis of URMC-099 involves a multi-step chemical process that optimizes the compound's structure for enhanced potency and bioavailability. Initially derived from a screening campaign aimed at identifying MLK inhibitors, URMC-099 was refined through medicinal chemistry techniques to achieve desired pharmacokinetic properties. The final synthesis typically includes the formation of the pyrrolopyridine core followed by the introduction of the aryl piperazine side chain . Specific protocols involve using dimethyl sulfoxide as a solvent and polyethylene glycol for formulation, ensuring stability and solubility for biological assays .

URMC-099 has potential applications in treating various neuroinflammatory conditions, particularly those associated with HIV, Alzheimer's disease, and postoperative cognitive dysfunction. Its ability to inhibit microglial activation positions it as a candidate for adjunctive therapy in managing neurocognitive disorders linked to inflammation . Additionally, URMC-099 may enhance the efficacy of antiretroviral therapies by reducing residual viral loads and improving therapeutic outcomes in models of HIV infection .

Studies investigating the interactions of URMC-099 with other compounds have highlighted its role in enhancing therapeutic effects when used alongside antiretroviral agents. For instance, URMC-099 has been shown to facilitate the actions of long-acting antiretroviral therapies by reducing HIV-1 replication in infected models. This synergistic effect underscores its potential utility in combination therapies aimed at addressing both viral load and neuroinflammation .

Several compounds exhibit similarities to URMC-099 in terms of their mechanisms or chemical structures. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
CEP-1347Inhibitor of mixed-lineage kinasesLess selective than URMC-099; broader kinase inhibition profile
PHA-767491Mixed-lineage kinase inhibitorPrimarily targets MLK1 and MLK2; less CNS penetration compared to URMC-099
BMS-345541Inhibitor of IκB kinaseFocused on NF-kB signaling; not primarily designed for CNS effects
JNK InhibitorsTargeting c-Jun N-terminal kinasesBroader effects on stress response pathways; not specific to MLK3

URMC-099 stands out due to its high potency against mixed-lineage kinase 3 specifically, favorable pharmacokinetics allowing effective central nervous system penetration, and its targeted application in neuroinflammation-related disorders. This combination of attributes makes it a promising candidate for further clinical development in treating neurodegenerative diseases linked to inflammation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

421.22664588 g/mol

Monoisotopic Mass

421.22664588 g/mol

Heavy Atom Count

32

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

URMC-099

Dates

Modify: 2023-08-15
1: Polesskaya O, Wong C, Lebron L, Chamberlain JM, Gelbard HA, Goodfellow V, Kim M, Daiss JL, Dewhurst S. MLK3 regulates fMLP-stimulated neutrophil motility. Mol Immunol. 2014 Apr;58(2):214-22. doi: 10.1016/j.molimm.2013.11.016. Epub 2014 Jan 3. PubMed PMID: 24389043; PubMed Central PMCID: PMC3946811.
2: Goodfellow VS, Loweth CJ, Ravula SB, Wiemann T, Nguyen T, Xu Y, Todd DE, Sheppard D, Pollack S, Polesskaya O, Marker DF, Dewhurst S, Gelbard HA. Discovery, synthesis, and characterization of an orally bioavailable, brain penetrant inhibitor of mixed lineage kinase 3. J Med Chem. 2013 Oct 24;56(20):8032-48. doi: 10.1021/jm401094t. Epub 2013 Oct 3. PubMed PMID: 24044867; PubMed Central PMCID: PMC4032177.
3: Marker DF, Tremblay MÈ, Puccini JM, Barbieri J, Gantz Marker MA, Loweth CJ, Muly EC, Lu SM, Goodfellow VS, Dewhurst S, Gelbard HA. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders. J Neurosci. 2013 Jun 12;33(24):9998-10010. doi: 10.1523/JNEUROSCI.0598-13.2013. PubMed PMID: 23761895; PubMed Central PMCID: PMC3682381.

Explore Compound Types